Cobalt(II) acetate tetrahydrate

Description

Properties

IUPAC Name |

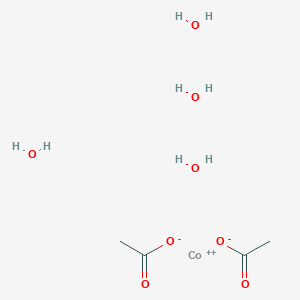

cobalt(2+);diacetate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Co.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYYWKJVSFHYJL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CoO4.4H2O, C4H14CoO8 | |

| Record name | COBALT(II) ACETATE TETRAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210423 | |

| Record name | Cobalt(II) acetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Intense red solid; [Merck Index] Violet crystals, soluble in water; [MSDSonline] Delliquescent; [Ullmann], RED CRYSTALS. | |

| Record name | Cobaltous acetate tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | COBALT(II) ACETATE TETRAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 25 °C: (very good) | |

| Record name | COBALT(II) ACETATE TETRAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.7 g/cm³ | |

| Record name | COBALT(II) ACETATE TETRAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

6147-53-1 | |

| Record name | Cobalt(II) acetate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt(II) acetate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, cobalt(2+) salt, tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS ACETATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7648Z91O1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COBALT(II) ACETATE TETRAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

140 °C | |

| Record name | COBALT(II) ACETATE TETRAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1128 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

In-Depth Technical Guide to the Crystal Structure of Cobalt(II) Acetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of cobalt(II) acetate (B1210297) tetrahydrate, Co(CH₃COO)₂·4H₂O, a compound of interest in catalysis and materials science. This document outlines the key crystallographic data, experimental protocols for its structural determination, and a detailed examination of its molecular geometry.

Crystal Structure and Unit Cell Parameters

Cobalt(II) acetate tetrahydrate crystallizes in the monoclinic system with the space group P2₁/c.[1][2] This structure has been determined and refined through single-crystal X-ray diffraction, as well as laboratory and synchrotron powder diffraction methods.[2] The crystal structure consists of discrete, centrosymmetric trans-[Co(CH₃COO)₂(H₂O)₄] complexes.[2] In this arrangement, the central cobalt atom is octahedrally coordinated by two acetate ligands and four water molecules.[1][3][4] These individual complexes are interconnected by an extensive three-dimensional network of hydrogen bonds.[1][2]

The unit cell parameters from two key studies are summarized in the table below, showcasing the refinement in precision over time.

| Unit Cell Parameter | van Niekerk & Schoening (1953) [1] | Kaduk & Partenheimer (1997) [2] |

| a | 4.77 Å | 4.80688(3) Å |

| b | 11.85 Å | 11.92012(7) Å |

| c | 8.42 Å | 8.45992(5) Å |

| β | 94° 30' | 94.3416(4)° |

| Z | 2 | 2 |

| Temperature | Not specified | 27 °C |

Molecular Geometry and Bonding

The coordination geometry around the cobalt(II) ion is a distorted octahedron. The four water molecules occupy the equatorial positions, while the two acetate ligands are in a trans configuration at the axial positions.[2][3] Each cobalt complex is involved in 14 hydrogen bonds, with 12 being intermolecular and 2 intramolecular.[2]

Below are representative bond lengths and angles for the coordination sphere of the cobalt ion, which are critical for understanding the compound's chemical behavior and potential interactions in drug development contexts.

| Bond | Length (Å) |

| Co - O(acetate) | ~2.10 |

| Co - O(water 1) | ~2.08 |

| Co - O(water 2) | ~2.12 |

| C - O | ~1.25 |

| C = O | ~1.28 |

| C - C | ~1.51 |

| Angle | Degree (°) |

| O(acetate) - Co - O(water 1) | ~90.5 |

| O(acetate) - Co - O(water 2) | ~89.5 |

| O(water 1) - Co - O(water 2) | ~90.2 |

| O(acetate) - Co - O(acetate) | 180 |

| O - C - O | ~122 |

| O - C - C | ~118 |

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental procedures. The following is a detailed methodology based on single-crystal X-ray diffraction techniques.

Crystal Growth

Single crystals of this compound can be grown by the slow evaporation of a saturated aqueous solution of the compound. The synthesis of the initial compound is typically achieved by the reaction of cobalt(II) oxide or hydroxide (B78521) with acetic acid.[3]

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is performed using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). The crystal is cooled to a specific temperature (e.g., 100 K or room temperature) to reduce thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated.

Data Processing and Structure Solution

The collected diffraction images are processed to integrate the intensities of the Bragg reflections. The resulting data are then corrected for various factors, including Lorentz and polarization effects, and absorption. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F².

Structural Refinement

The refinement process involves minimizing the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located from the difference Fourier map and refined isotropically or placed in calculated positions.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to the final analysis of the crystal structure.

References

Physical and chemical properties of Cobalt(II) acetate tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Cobalt(II) acetate (B1210297) tetrahydrate. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental protocols, and visual representations of key processes.

Physical and Chemical Properties

Cobalt(II) acetate tetrahydrate is an inorganic compound with the chemical formula Co(CH₃COO)₂·4H₂O.[1][2] It is the hydrated salt of cobalt(II) and acetic acid. This compound presents as intense red to pinkish-red crystals and is known to be deliquescent, meaning it has a strong tendency to absorb moisture from the air.[3][4] It possesses a faint odor similar to vinegar (acetic acid).[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₄H₁₄CoO₈ | [4][5] |

| Molecular Weight | 249.08 g/mol | [1][3][5] |

| Appearance | Intense red, pink, or reddish-violet crystals | [1][3][4] |

| Odor | Vinegar-like (acetic acid odor) | [1][4] |

| Melting Point | 140 °C (decomposes, loses water of hydration) | [1][3][4] |

| Density | 1.705 g/cm³ | [1] |

| Solubility in Water | 380 g/L at 20 °C | [4][5] |

| Solubility in other solvents | Soluble in alcohol, dilute acids, and pentyl acetate | [1] |

| Crystal Structure | Monoclinic | [6] |

| Refractive Index (n_D) | 1.542 | [1][4] |

| pH | 6.8 - 7.2 (50 g/L aqueous solution at 20°C) | [4][5] |

Table 2: Chemical and Safety Information

| Property | Value | References |

| CAS Number | 6147-53-1 | [1] |

| EC Number | 200-755-8 | [7] |

| Stability | Stable under normal conditions. Hygroscopic. | [4][8] |

| Incompatibilities | Strong oxidizing agents. | [8] |

| Decomposition Temperature | Decomposes at temperatures above its melting point. | [9] |

| Hazard Statements | H302, H317, H334, H341, H350, H360, H400, H410 | [10][11] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Determination of Aqueous Solubility

This protocol outlines a general method for determining the solubility of this compound in water at various temperatures.

Materials:

-

This compound

-

Distilled or deionized water

-

Erlenmeyer flasks with stoppers

-

Constant temperature water bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Spectrophotometer or other suitable analytical instrument for determining cobalt concentration.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of Erlenmeyer flasks containing a known volume of distilled water. The excess solid is crucial to ensure saturation.

-

Place the stoppered flasks in a constant temperature water bath set to the desired temperature.

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with intermittent shaking to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Immediately filter the withdrawn sample using a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered sample to a known volume in a volumetric flask.

-

Determine the concentration of cobalt in the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry, atomic absorption spectroscopy (AAS), or inductively coupled plasma (ICP) spectroscopy. A calibration curve prepared with standard solutions of known cobalt concentrations should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the saturated solution from the determined cobalt concentration.

-

Express the solubility in grams of solute per 100 g of solvent ( g/100g H₂O) or grams per liter (g/L).

-

Repeat the procedure at different temperatures to construct a solubility curve.

-

Thermal Analysis (Thermogravimetric Analysis - TGA)

This protocol describes the use of TGA to study the thermal decomposition of this compound.

Instrumentation:

-

A thermogravimetric analyzer (e.g., Setaram Setsys 16) capable of controlled heating in various atmospheres.

Procedure:

-

Sample Preparation:

-

Weigh a small, precise amount of the this compound sample (typically 5-10 mg) into a tared TGA crucible (e.g., alumina).

-

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen, air, or an inert gas) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere for the decomposition.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously monitor and record the sample weight as a function of temperature.

-

-

Data Analysis:

-

The resulting TGA curve will show weight loss steps corresponding to dehydration and decomposition events.

-

The temperature ranges of these steps and the percentage of weight loss can be used to identify the loss of water molecules and the decomposition of the acetate ligands to form cobalt oxides.

-

X-ray Diffraction (XRD) Analysis

This protocol details the use of XRD to determine the crystal structure of this compound and its decomposition products.

Instrumentation:

-

A powder X-ray diffractometer (e.g., PANalytical X'Pert PRO) with a suitable X-ray source (e.g., Cu Kα radiation).

Procedure:

-

Sample Preparation:

-

Grind the crystalline sample of this compound into a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample onto a sample holder.

-

-

Instrument Setup:

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters, including the X-ray tube voltage and current, scan range (e.g., 10-80° 2θ), step size, and scan speed.

-

-

Data Collection:

-

Initiate the XRD scan to collect the diffraction pattern.

-

-

Data Analysis:

-

The resulting diffractogram will show peaks at specific 2θ angles, which are characteristic of the crystal lattice of the material.

-

Compare the experimental diffraction pattern with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phase and determine its crystal structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the use of FTIR spectroscopy to identify the functional groups present in this compound.

Instrumentation:

-

A Fourier-transform infrared spectrometer (e.g., Thermo Nicolet Nexus 670).

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Mix a small amount of the finely ground this compound sample (about 1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Press the mixture in a die under high pressure to form a transparent or translucent pellet.

-

-

Data Collection:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

-

Data Analysis:

-

The resulting FTIR spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as the C=O and C-O stretches of the acetate group and the O-H stretch of the water molecules.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and relationships related to this compound.

References

- 1. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 2. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]

- 3. fountainheadpress.com [fountainheadpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scribd.com [scribd.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | C4H14CoO8 | CID 61372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. unece.org [unece.org]

- 9. New method for determining the solubility of salts in aqueous solutions at elevated temperatures (Journal Article) | OSTI.GOV [osti.gov]

- 10. chem.tamu.edu [chem.tamu.edu]

- 11. carlroth.com:443 [carlroth.com:443]

A Technical Guide to Cobalt(II) Acetate Tetrahydrate: Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental chemical properties of cobalt(II) acetate (B1210297) tetrahydrate, focusing on its molecular formula and weight. The information is presented to be a ready reference for laboratory and research applications.

Chemical Identity and Formula

Cobalt(II) acetate tetrahydrate is the hydrated form of cobalt(II) acetate, an inorganic compound. It is a pink to reddish crystalline solid.[1] The presence of four molecules of water of hydration is a critical characteristic of this compound, distinguishing it from its anhydrous form.

The chemical formula for this compound can be represented in several ways:

These formulas all describe the same molecule, which consists of one cobalt(II) cation (Co²⁺), two acetate anions (CH₃COO⁻), and four molecules of water (H₂O).

Molecular Weight

The molecular weight of this compound is a crucial parameter for stoichiometric calculations in chemical reactions and solution preparation. The accepted molecular weight is 249.08 g/mol .[1][2][3][5][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value |

| Chemical Formula | Co(CH₃COO)₂·4H₂O |

| Molecular Formula | C₄H₁₄CoO₈ |

| Molecular Weight | 249.08 g/mol |

| CAS Number | 6147-53-1 |

Elemental Composition

The contribution of each element to the total molecular weight is detailed below.

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Cobalt | Co | 58.93 | 1 | 58.93 |

| Carbon | C | 12.01 | 4 | 48.04 |

| Hydrogen | H | 1.01 | 14 | 14.14 |

| Oxygen | O | 16.00 | 8 | 128.00 |

| Total | 249.11 |

Note: Slight variations in total molecular weight may occur due to differences in atomic weight values used.

Structural Relationship

Cobalt(II) acetate can exist in both an anhydrous and a hydrated form. The tetrahydrate is the more common form and can be converted to the anhydrous state through heating.[5] The following diagram illustrates this relationship.

Caption: Hydration and dehydration of cobalt(II) acetate.

References

- 1. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H14CoO8 | CID 61372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 044344.22 [thermofisher.com]

- 5. This compound | 6147-53-1 [chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-depth Technical Guide to the Solubility of Cobalt(II) Acetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cobalt(II) acetate (B1210297) tetrahydrate in various solvents. The information contained herein is intended to support research, development, and manufacturing activities where this compound is utilized.

Introduction

Cobalt(II) acetate tetrahydrate, with the chemical formula Co(CH₃COO)₂·4H₂O, is a crystalline solid that appears as pink to red crystals.[1][2] It is a moderately water-soluble source of cobalt that finds applications as a catalyst in various chemical reactions, a precursor in the synthesis of materials and coordination complexes, and in electroplating.[3][4] Understanding its solubility in different solvent systems is critical for its effective application in these fields.

Quantitative Solubility Data

The solubility of this compound varies significantly depending on the solvent and temperature. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 380 g/L | 20 |

| Water | H₂O | ~380 g/L | 25[5][6] |

| Ethanol | C₂H₅OH | Soluble / Miscible[7][8] | Not Specified |

| Methanol | CH₃OH | Soluble | Not Specified |

| Acetic Acid (glacial) | CH₃COOH | Very limited solubility[9] | Ambient |

| Acetic Acid-Water Mixtures (<10% water) | CH₃COOH / H₂O | Very limited solubility[9] | Ambient |

| Dilute Acids | - | Soluble[2] | Not Specified |

| Pentyl Acetate | C₇H₁₄O₂ | Soluble[2] | Not Specified |

| Ether | (C₂H₅)₂O | Slightly Soluble | Not Specified |

Experimental Protocol: Determination of Solubility

This section outlines a general methodology for determining the solubility of this compound in a given solvent. This protocol is based on the isothermal equilibrium method.

3.1 Materials and Equipment

-

This compound (analytical grade)

-

Solvent of interest (e.g., ethanol, methanol, acetic acid)

-

Thermostatic shaker bath or magnetic stirrer with a hot plate

-

Calibrated thermometer

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Spectrophotometer (for concentration analysis) or other suitable analytical instrument

3.2 Procedure

-

Solvent Preparation: Fill a series of sealed containers (e.g., screw-cap vials or flasks) with a precise volume of the chosen solvent.

-

Temperature Equilibration: Place the solvent-containing vessels in the thermostatic shaker bath set to the desired temperature. Allow the solvent to equilibrate for at least one hour.

-

Addition of Solute: Add an excess amount of this compound to each container. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.

-

Equilibration: Seal the containers and allow them to agitate in the thermostatic bath for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the solvent and temperature. It is advisable to determine the time to equilibrium in preliminary experiments.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette or syringe. Immediately filter the sample using a syringe filter to remove any suspended solid particles.

-

Sample Dilution: Dilute the filtered, saturated solution to a known volume with the appropriate solvent to bring the concentration within the analytical range of the chosen analytical method.

-

Concentration Analysis: Determine the concentration of cobalt(II) in the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry (by creating a calibration curve with standards of known concentration) or atomic absorption spectroscopy.

-

Calculation of Solubility: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

3.3 Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle this compound in a well-ventilated area or a fume hood, as it can be harmful if inhaled or ingested.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Visualization of an Experimental Workflow

This compound is frequently used as a precursor in the synthesis of coordination complexes, such as Schiff base complexes. The following diagram illustrates a typical experimental workflow for such a synthesis.

This guide provides foundational knowledge on the solubility of this compound. For specific applications, it is recommended to perform experimental verification of solubility under the conditions of use.

References

- 1. Cobalt (II) Acetate Tetrahydrate - CAS 6147-53-1 | ProChem, Inc. [prochemonline.com]

- 2. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. americanelements.com [americanelements.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. carlroth.com [carlroth.com]

- 7. Cobalt(II) acetate tetrahydrate [ghtech.com]

- 8. Cobalt Acetate [ghtech.com]

- 9. US3459677A - Preparation of cobaltous acetate solutions - Google Patents [patents.google.com]

- 10. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Thermal Decomposition of Cobalt(II) Acetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition pathway of cobalt(II) acetate (B1210297) tetrahydrate, a critical process in the synthesis of cobalt-based materials. Understanding this pathway is paramount for controlling the composition, phase, and morphology of the final products, which have significant applications in catalysis, energy storage, and magnetic materials. This document provides a comprehensive overview of the decomposition process under both inert and oxidizing atmospheres, supported by quantitative data, detailed experimental protocols, and visual representations of the decomposition pathways and experimental workflows.

Thermal Decomposition Pathway

The thermal decomposition of cobalt(II) acetate tetrahydrate, Co(CH₃COO)₂·4H₂O, is a multi-step process that is highly dependent on the surrounding atmosphere. The decomposition proceeds through a series of dehydration and decarboxylation reactions, leading to the formation of various cobalt oxides or metallic cobalt.

Decomposition under an Inert Atmosphere (e.g., Nitrogen)

Under a nitrogen atmosphere, the decomposition of this compound typically proceeds through the following stages:

-

Dehydration: The process begins with the loss of water molecules of hydration. This occurs in multiple steps, starting from room temperature up to approximately 150°C.[1] The tetrahydrate first loses water to form lower hydrates and eventually the anhydrous cobalt(II) acetate.[2]

-

Formation of Anhydrous and Intermediate Species: By 200°C, the dehydration is generally complete, leading to the formation of crystalline anhydrous cobalt(II) acetate.[1] Further heating can lead to the formation of intermediate species such as a cobalt(II) oxyacetate, Co₃O(CH₃COO)₄, or a basic cobalt acetate, Co(OH)(CH₃COO).[2][3][4]

-

Decomposition to Cobalt(II) Oxide: The anhydrous or intermediate acetate then decomposes between approximately 275°C and 310°C to form cobalt(II) oxide (CoO).[1] Initially, a zinc blende form of CoO may be produced, which then transforms into the more stable rock-salt structure at higher temperatures (around 310°C).[1]

-

Formation of Metallic Cobalt: At temperatures above 400°C, a small fraction of metallic cobalt may also be formed alongside the rock-salt CoO.[3]

Decomposition under an Oxidizing Atmosphere (e.g., Air)

In the presence of air, the decomposition pathway is altered, particularly in the final stages:

-

Dehydration and Intermediate Formation: The initial dehydration steps are similar to those under an inert atmosphere.

-

Oxidation to Cobalt(II,III) Oxide: Instead of forming CoO as the primary final product, the presence of oxygen leads to the formation of cobalt(II,III) oxide (Co₃O₄) with a spinel structure.[3][5] This is the sole final product observed under an air atmosphere.[3][5]

Quantitative Data

The following tables summarize the key quantitative data associated with the thermal decomposition of this compound as determined by thermogravimetric analysis (TGA).

Table 1: Thermal Decomposition Stages under Nitrogen Atmosphere

| Temperature Range (°C) | Mass Loss (%) | Corresponding Reaction/Product | Reference |

| Room Temperature - 110 | ~30.4 | Dehydration (loss of ~4 H₂O) | [3] |

| 110 - 275 | - | Formation of anhydrous Co(CH₃COO)₂ and intermediates | [6] |

| 275 - 400 | - | Decomposition to CoO | [6] |

| Total | ~71 | Final Product: CoO | [3] |

Table 2: Thermal Decomposition Stages under Air Atmosphere

| Temperature Range (°C) | Mass Loss (%) | Corresponding Reaction/Product | Reference |

| Room Temperature - ~150 | - | Dehydration | [7] |

| ~150 - ~350 | - | Decomposition and Oxidation | [7] |

| Total | - | Final Product: Co₃O₄ | [5][7] |

Note: Specific mass loss percentages for each stage under air are not consistently reported across the literature but the final product is consistently identified as Co₃O₄.

Experimental Protocols

The study of the thermal decomposition of this compound relies on several key analytical techniques. Detailed methodologies for these experiments are provided below.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature.

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a crucible (e.g., alumina).

-

The crucible is placed in a thermogravimetric analyzer.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., room temperature to 500°C).[8]

-

A continuous flow of a purge gas (e.g., nitrogen or air at a flow rate of 40 mL/min) is maintained over the sample throughout the experiment.

-

The mass of the sample is recorded continuously as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperatures of decomposition events and the corresponding mass losses. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.

In Situ X-ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the sample at various temperatures during the decomposition process.

Methodology:

-

A powdered sample of this compound is placed on a high-temperature stage within an X-ray diffractometer.

-

The sample is heated under a controlled atmosphere (e.g., nitrogen or air).

-

XRD patterns are collected at specific temperature intervals or continuously as the temperature is ramped.

-

The obtained diffraction patterns are compared with standard diffraction databases (e.g., PDF-4+) to identify the crystalline phases of the starting material, intermediates, and final products at each temperature.[3]

Fourier-Transform Infrared Spectroscopy (FTIR) of Evolved Gases

Objective: To identify the gaseous products evolved during the thermal decomposition.

Methodology:

-

A thermogravimetric analyzer is coupled to an FTIR spectrometer via a heated transfer line.

-

As the this compound sample is heated in the TGA, the evolved gases are continuously transferred to the gas cell of the FTIR spectrometer.

-

FTIR spectra of the evolved gases are recorded at different temperatures.

-

The characteristic absorption bands in the IR spectra are used to identify the gaseous products, which may include water vapor, acetic acid, acetone, carbon dioxide, and ketene.[2][4][8][9]

Visualizations

Thermal Decomposition Pathway of this compound

Caption: Thermal decomposition pathways of this compound.

Experimental Workflow for Thermal Analysis

Caption: A typical experimental workflow for studying thermal decomposition.

References

- 1. Thermal decomposition of this compound studied with time-resolved neutron diffraction and thermogravimetric analysis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. docta.ucm.es [docta.ucm.es]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. akjournals.com [akjournals.com]

- 9. chemicalpapers.com [chemicalpapers.com]

An In-depth Technical Guide to the Chemical Properties of Cobalt(II) Acetate Tetrahydrate (CAS 6147-53-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental applications, and biological significance of Cobalt(II) acetate (B1210297) tetrahydrate (CAS 6147-53-1). The information is curated for professionals in research and development, with a focus on data clarity, experimental context, and visualization of complex processes.

Core Chemical and Physical Properties

Cobalt(II) acetate tetrahydrate is an inorganic compound, the cobalt salt of acetic acid, which is commonly found in its tetrahydrate form.[1] It presents as a pink to red crystalline solid and is a moderately water-soluble source of cobalt.[2][3][4][5] The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[6][7]

The fundamental physical characteristics of this compound are summarized below. These values are critical for laboratory handling, experimental design, and process chemistry.

| Property | Value | Citations |

| CAS Number | 6147-53-1 | [1][2][3][6][8] |

| Molecular Formula | C₄H₆CoO₄·4H₂O (or (CH₃COO)₂Co·4H₂O) | [1][6][8][9] |

| Molecular Weight | 249.08 g/mol | [2][3][4][8][10] |

| Appearance | Pink to intense red, deliquescent crystalline solid.[1][2][3][9] | |

| Odor | Vinegar-like / Acetic acid odor | [1][6][10][11] |

| Melting Point | 140 °C (284 °F; 413 K) (decomposes, loses water of crystallization) | [1][2][3][11] |

| Density | 1.70 - 1.71 g/cm³ | [1][2][3][4][8] |

| pH | 6.8 - 7.2 (0.2 M or 50 g/L aqueous solution at 20 °C) | [10][12][13] |

| Refractive Index (nD) | 1.542 | [1][4][14] |

The solubility of a compound is a key parameter in drug development, catalysis, and material synthesis.

| Solvent | Solubility | Citations |

| Water | 380 g/L (at 20-25 °C); described as "very good".[2][4][11][12] | |

| Other | Soluble in alcohol, dilute acids, and pentyl acetate.[1] |

Understanding the stability of this compound is crucial for safe storage and handling.

| Parameter | Description | Citations |

| Stability | Stable under normal conditions but is hygroscopic.[6][10][12][15] Should be stored in a dry, cool, well-ventilated place.[7][10][12] | |

| Conditions to Avoid | Exposure to moisture, excess heat, and dust formation.[6][10][15] | |

| Incompatible Materials | Strong oxidizing agents.[6][15][16] | |

| Hazardous Decomposition | When heated to decomposition, it emits irritating fumes and can form cobalt oxides, carbon monoxide (CO), and carbon dioxide (CO₂).[6][7][15] | |

| Thermal Decomposition | Becomes anhydrous at its melting point of 140 °C.[12][14] Further heating in an inert atmosphere can produce cobalt monoxide (CoO), while heating in air yields Co₃O₄.[17] |

Experimental Protocols and Workflows

This compound is a versatile precursor and catalyst in various experimental procedures.

This protocol outlines a common method for synthesizing cobalt nanoparticles where this compound serves as the cobalt source. This method is valued for its control over particle size.[18]

Objective: To synthesize size-controlled cobalt nanoparticles.

Materials:

-

This compound (precursor)

-

Surfactants (e.g., oleylamine, oleic acid, trioctylphosphine) to control particle size and prevent agglomeration.[18]

-

High-boiling point solvent (e.g., dioctyl ether)

Methodology:

-

Preparation: A reaction flask is charged with the high-boiling point solvent and the selected surfactants under an inert atmosphere (e.g., Nitrogen or Argon).

-

Dissolution: this compound is added to the mixture.

-

Heating: The mixture is heated to the decomposition temperature of the cobalt precursor (typically above 200°C). The temperature is carefully controlled to influence the nanoparticle size.

-

Nucleation and Growth: Upon decomposition of the cobalt acetate, cobalt atoms nucleate and grow into nanoparticles. The surfactants bind to the surface of the growing particles, controlling their final size and preventing aggregation.

-

Isolation: After the reaction is complete, the solution is cooled to room temperature. The nanoparticles are precipitated by adding a non-solvent (e.g., ethanol) and collected via centrifugation.

-

Washing: The collected nanoparticles are washed multiple times with a solvent like ethanol (B145695) to remove any remaining surfactants and byproducts.

-

Characterization: The final product is characterized using techniques such as Transmission Electron Microscopy (TEM) for size and morphology, X-ray Diffraction (XRD) for crystal structure, and Vibrating Sample Magnetometry (VSM) for magnetic properties.[18]

Caption: Experimental workflow for cobalt nanoparticle synthesis.

This protocol describes the laboratory-scale synthesis of Cobalt(II) acetate from cobalt oxide or hydroxide (B78521).

Objective: To synthesize this compound.

Materials:

-

Cobalt(II) oxide (CoO) or Cobalt(II) hydroxide (Co(OH)₂)

-

Acetic acid (CH₃COOH)

-

Water

Methodology:

-

Reaction: Cobalt oxide or hydroxide is reacted with an aqueous solution of acetic acid. The general reaction is: CoO + 2 CH₃CO₂H + 3 H₂O → Co(CH₃CO₂)₂·4H₂O[1]

-

Heating: The mixture may be gently heated to ensure the complete reaction of the cobalt precursor.

-

Filtration: Any unreacted starting material is removed by filtration.

-

Crystallization: The resulting solution of cobalt acetate is concentrated by heating to drive off excess water and acetic acid.

-

Isolation: Upon cooling, red crystals of this compound precipitate from the solution. The crystals are then collected by filtration and dried.

Involvement in Biological Signaling Pathways

Cobalt ions (Co²⁺), which can be released from compounds like Cobalt(II) acetate, are biologically active and can interfere with cellular signaling pathways, primarily through the generation of oxidative stress.[19] This activity is a key consideration for drug development and toxicology.

Mechanism of Action: The primary mechanism of cobalt-induced toxicity and signaling disruption involves the generation of Reactive Oxygen Species (ROS).[19][20] This oxidative stress can trigger several downstream signaling cascades.

-

Hypoxia-Inducible Factor (HIF) Pathway: Cobalt ions are well-known chemical mimics of hypoxia. They can stabilize the HIF-1α transcription factor, leading to the expression of genes typically associated with low-oxygen conditions.

-

MAPK and NF-κB Pathways: Oxidative stress induced by cobalt can activate mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[19][20] These pathways are central regulators of inflammation, cell proliferation, apoptosis, and immune responses.[19][20]

-

NRF2 Signaling: As a cellular defense mechanism against oxidative stress, cobalt exposure can activate the NRF2 signaling pathway, which upregulates the expression of antioxidant enzymes.[21]

Dysregulation of these pathways is linked to inflammation, cytotoxicity, and carcinogenesis.[19]

Caption: Cobalt-induced oxidative stress and signaling pathways.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process that is highly dependent on the surrounding atmosphere (inert vs. air). Understanding this pathway is essential for its use in materials synthesis where it serves as a precursor to cobalt oxides.

Caption: Decomposition pathway under different atmospheres.

Applications in Research and Industry

This compound is a key compound with diverse applications:

-

Catalysis: It serves as a catalyst or precursor for catalysts in various organic reactions, including oxidations and esterifications.[12][14][22] It is used to catalyze the oxidation of p-xylene (B151628) to terephthalic acid.[23]

-

Materials Science: It is a widely used precursor for the synthesis of cobalt-based materials, such as cobalt nanoparticles and cobalt oxides for batteries and magnetic materials.[3][9][14][22][24]

-

Pigments and Driers: The compound is used in the production of pigments for paints and ceramics and acts as a drying agent (drier) in paints and varnishes, helping them to harden.[3][12][22]

-

Electroplating: It is utilized in electroplating baths to deposit a protective and decorative cobalt coating on metal surfaces.[3][22]

-

Biochemical Research: In biological studies, it serves as a source of cobalt ions to investigate enzyme activity and metabolic processes, particularly those related to vitamin B12.[9][22]

References

- 1. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H14CoO8 | CID 61372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cobalt (II) Acetate Tetrahydrate - CAS 6147-53-1 | ProChem, Inc. [prochemonline.com]

- 4. Cobalt(II) Acetate TetrahydrateCAS #: 6147-53-1 [eforu-chemical.com]

- 5. americanelements.com [americanelements.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. carlroth.com [carlroth.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. lobachemie.com [lobachemie.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. This compound | 6147-53-1 [chemicalbook.com]

- 13. naewai.com [naewai.com]

- 14. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. fishersci.com [fishersci.com]

- 16. Cobalt Acetate Tetrahydrate MSDS/SDS | Supplier & Distributor [cobalt-nickel.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Mechanistic and Other Relevant Effects - Report on Carcinogens Monograph on Cobalt and Cobalt Compounds That Release Cobalt Ions In Vivo - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Effects of cobalt chloride on nitric oxide and cytokines/chemokines production in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protective roles of NRF2 signaling pathway in cobalt chloride-induced hypoxic cytotoxicity in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chemimpex.com [chemimpex.com]

- 23. CN101092343A - Method for preparing cobalt acetate - Google Patents [patents.google.com]

- 24. COBALT II ACETATE AR TETRAHYDRATE | Oman CHEMICAL [omanchem.com]

An In-depth Technical Guide to the Hazards and Safety Precautions for Cobalt(II) Acetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards, safety precautions, and toxicological profile of Cobalt(II) acetate (B1210297) tetrahydrate. The information is intended to support safe laboratory practices and inform risk assessments in research and development settings.

Chemical and Physical Properties

Cobalt(II) acetate tetrahydrate is a crystalline solid that is soluble in water.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | Co(CH₃COO)₂·4H₂O | [3] |

| Molecular Weight | 249.08 g/mol | [3] |

| Appearance | Red to violet crystals | [1][4] |

| Odor | Slight acetic acid odor | [1][5] |

| Melting Point | 140 °C (decomposes) | [2][5] |

| Solubility | Soluble in water, alcohol, and acids | [1] |

| pH | ~7.2 (50 g/L solution in water at 20°C) | [1] |

| Specific Gravity | 1.71 g/cm³ | [2][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6][7]

GHS Pictograms:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

-

H341: Suspected of causing genetic defects.

-

H350i: May cause cancer by inhalation.

-

H360F: May damage fertility.

-

H410: Very toxic to aquatic life with long lasting effects.

Toxicological Information

This compound exhibits a range of toxicological effects, including acute oral toxicity, skin and respiratory sensitization, and long-term effects such as carcinogenicity, mutagenicity, and reproductive toxicity.

| Toxicity Endpoint | Value | Species | Route | References |

| LD50 (Acute Oral) | 503 mg/kg | Rat | Oral | [3] |

| LD50 (Acute Oral) | 708 mg/kg | Rat | Oral | [5][9] |

| Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans. May cause cancer by inhalation. | - | Inhalation | [5][7] |

| Mutagenicity | Suspected of causing genetic defects. | - | - | [6][10] |

| Reproductive Toxicity | May damage fertility. | - | - | [6][10] |

Mechanism of Toxicity: Oxidative Stress and HIF-1α Stabilization

A primary mechanism of cobalt-induced toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress.[4] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.[4]

Cobalt ions also interfere with the cellular oxygen-sensing pathway by stabilizing the alpha subunit of the Hypoxia-Inducible Factor-1 (HIF-1α).[5][11] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which requires iron (Fe²⁺) as a cofactor. This hydroxylation marks HIF-1α for degradation. Cobalt(II) ions can compete with and displace Fe²⁺ in the active site of PHDs, inhibiting their activity.[5] This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of various genes, some of which are involved in apoptosis and other cellular stress responses.[5][11] This process is further influenced by the activation of signaling pathways such as PI3K/Akt and MAPK, which are also stimulated by the initial oxidative stress.[11]

Safety Precautions

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust.[9][11] Avoid contact with skin and eyes by wearing appropriate personal protective equipment.[9] Do not eat, drink, or smoke in the work area.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][9] Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[9] The substance is hygroscopic and should be protected from moisture.[10]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[5][8]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.[9][11]

Emergency Procedures

-

First Aid - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][12]

-

First Aid - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation or an allergic reaction occurs.[3][12]

-

First Aid - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[3][12]

-

First Aid - Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12]

-

Accidental Release: Evacuate the area. Wear appropriate PPE.[6] Avoid generating dust.[9] Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[9]

-

Fire Fighting: The substance is not combustible.[11] Use an extinguishing agent suitable for the surrounding fire.[11] Firefighters should wear self-contained breathing apparatus and full protective gear.[9]

Experimental Protocols for Toxicity Assessment

The following are example protocols for assessing the toxicity of this compound. These should be adapted based on the specific cell lines, equipment, and experimental goals.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a mammalian cell line (e.g., HeLa or HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation and Exposure: Prepare a stock solution of this compound in sterile, deionized water or culture medium. Perform serial dilutions to obtain the desired test concentrations. Remove the culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium without the compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Cobalt-induced oxidative stress contributes to alveolar/bronchiolar carcinogenesis in B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of prolyl hydroxylase domain-containing protein downregulates vascular angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cobalt induces oxidative stress in isolated liver mitochondria responsible for permeability transition and intrinsic apoptosis in hepatocyte primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]

- 11. Mechanistic and Other Relevant Effects - Report on Carcinogens Monograph on Cobalt and Cobalt Compounds That Release Cobalt Ions In Vivo - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Octahedral Structure of Cobalt(II) Acetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cobalt(II) acetate (B1210297) tetrahydrate, Co(CH₃COO)₂·4H₂O, is a crystalline solid of significant interest in catalysis, materials science, and as a precursor in the synthesis of novel coordination complexes. A thorough understanding of its three-dimensional atomic arrangement is fundamental to elucidating its chemical behavior and designing new applications. This technical guide provides a comprehensive overview of the octahedral coordination geometry of cobalt(II) acetate tetrahydrate, based on seminal crystallographic studies. The document presents key structural parameters, a detailed experimental protocol for its structural determination via single-crystal X-ray diffraction, and a visual representation of its coordination sphere.

Introduction

The chemical and physical properties of coordination compounds are intrinsically linked to their molecular structure. For this compound, the arrangement of ligands around the central cobalt ion dictates its reactivity, spectral properties, and magnetic behavior. X-ray crystallography has unequivocally established that in its tetrahydrate form, cobalt(II) acetate adopts an octahedral coordination geometry.[1][2][3] The central cobalt(II) ion is coordinated by four water molecules and two acetate ligands, resulting in a discrete molecular complex.[1] This guide delves into the precise structural details of this arrangement, providing quantitative data and methodological insights for professionals in the field.

Crystal Structure and Coordination Geometry

The crystal structure of this compound has been determined with high precision, revealing a monoclinic crystal system with the space group P2₁/c.[1] The structure consists of discrete, centrosymmetric molecules of trans-[Co(CH₃COO)₂(H₂O)₄]. In this complex, the cobalt(II) ion is at the center of a distorted octahedron. The equatorial positions are occupied by the oxygen atoms of the four water molecules, while the axial positions are occupied by one oxygen atom from each of the two acetate ligands.[1]

Quantitative Structural Data

The precise bond lengths and angles within the coordination sphere of the cobalt(II) ion are critical for understanding the nature of the metal-ligand interactions. The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction study by Kaduk and Partenheimer (1997).

| Parameter | Atoms Involved | Value | Unit |

| Lattice Parameters | a | 4.80688(3) | Å |

| b | 11.92012(7) | Å | |

| c | 8.45992(5) | Å | |

| β | 94.3416(4) | ° | |

| Crystal System | - | Monoclinic | - |

| Space Group | - | P2₁/c | - |

| Z | - | 2 | - |

| Bond Lengths | Co - O(acetate) | 2.112(1) | Å |

| Co - O(water 1) | 2.075(1) | Å | |

| Co - O(water 2) | 2.131(1) | Å | |

| C - O(coordinated) | 1.267(2) | Å | |

| C - O(uncoordinated) | 1.251(2) | Å | |

| C - C | 1.503(2) | Å | |

| Bond Angles | O(acetate) - Co - O(water 1) | 89.1(1) | ° |

| O(acetate) - Co - O(water 2) | 90.9(1) | ° | |

| O(water 1) - Co - O(water 2) | 90.0(1) | ° |

Data sourced from the study by Kaduk and Partenheimer (1997).

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps involved in this process.

Crystal Growth and Selection

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated aqueous solution of the compound.

-

Crystal Selection: A well-formed, single crystal with dimensions of approximately 0.1-0.3 mm in all directions is selected under a microscope. The crystal should be free of cracks and other visible defects.

Data Collection

-

Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoloop and a suitable oil to hold it in place.

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution: The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the final, accurate crystal structure.

Visualization of the Octahedral Structure

A visual representation of the coordination environment around the central cobalt(II) ion is essential for a clear understanding of the structure. The following diagram, generated using the DOT language, illustrates the octahedral geometry of the [Co(CH₃COO)₂(H₂O)₄] complex.

Caption: Octahedral coordination of the Co(II) ion in this compound.

Conclusion

The octahedral structure of this compound is a well-characterized example of a coordination complex with significant implications for its chemical applications. The precise structural parameters, determined through single-crystal X-ray diffraction, provide a solid foundation for understanding its reactivity and for the rational design of new materials and catalysts. This guide has summarized the key structural features, provided a detailed experimental protocol for its determination, and offered a clear visualization of its coordination geometry, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

An In-depth Technical Guide to the Anhydrous and Tetrahydrate Forms of Cobalt Acetate

For Researchers, Scientists, and Drug Development Professionals

Cobalt(II) acetate (B1210297), a compound of significant interest in catalysis and materials science, exists in two common forms: anhydrous (Co(C₂H₃O₂)₂) and tetrahydrate (Co(C₂H₃O₂)₂·4H₂O). The presence of water of hydration in the tetrahydrate form imparts distinct physical and chemical properties that influence its application and handling. This technical guide provides a comprehensive comparison of these two forms, including their properties, synthesis, characterization, and applications, with a focus on their roles in research and drug development.

Core Properties: A Comparative Overview

The fundamental differences between the anhydrous and tetrahydrate forms of cobalt acetate are summarized in the table below, providing a clear comparison of their key quantitative properties.

| Property | Cobalt(II) Acetate Anhydrous | Cobalt(II) Acetate Tetrahydrate |

| Chemical Formula | Co(C₂H₃O₂)₂ | Co(C₂H₃O₂)₂·4H₂O |

| Molecular Weight | 177.02 g/mol [1][2] | 249.08 g/mol [1][3] |

| Appearance | Pale pink to purple crystalline powder[2][4] | Pink to red crystals[1] |

| Melting Point | Decomposes at 298 °C[2][4] | 140 °C (decomposes, loses water)[1] |

| Density | 1.7043 g/cm³ | 1.705 g/cm³[1] |

| Solubility in Water | Soluble[2][4] | Soluble[1] |

| Solubility in Other Solvents | Soluble in alcohol and dilute acids[2][4] | Soluble in alcohol, dilute acids, and pentyl acetate[1] |

| Hygroscopicity | Hygroscopic | Stable under normal conditions |

| CAS Number | 71-48-7[1] | 6147-53-1[1] |

Synthesis and Interconversion

The tetrahydrate is the commercially common form and can be synthesized, which can then be converted to the anhydrous form.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from cobalt(II) carbonate and acetic acid.

Materials:

-

Cobalt(II) carbonate (CoCO₃)

-

Glacial acetic acid (CH₃COOH)

-

Distilled water

-

Beakers

-

Stirring hot plate

-

Filter funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a fume hood, slowly add a stoichiometric amount of cobalt(II) carbonate to a beaker containing a 50% aqueous solution of acetic acid. The addition should be done in small portions to control the effervescence (CO₂ evolution).

-

Gently heat the mixture on a stirring hot plate to ensure the complete reaction of the carbonate. The solution will turn a characteristic pink-red color.

-

Once the reaction is complete and a clear solution is obtained, filter the hot solution to remove any unreacted starting material or impurities.

-

Transfer the filtrate to a crystallizing dish and allow it to cool slowly to room temperature.

-

Pink-to-red crystals of this compound will form. For a higher yield, the solution can be further concentrated by gentle heating before cooling.

-

Collect the crystals by filtration and wash them with a small amount of cold distilled water.

-

Dry the crystals at room temperature or in a desiccator.

Experimental Protocol: Preparation of Anhydrous Cobalt(II) Acetate

This protocol describes the dehydration of the tetrahydrate form to the anhydrous form.

Materials:

-

This compound (Co(C₂H₃O₂)₂·4H₂O)

-

Oven or furnace with temperature control

-

Crucible

Procedure:

-

Place a known amount of this compound crystals in a crucible.

-

Heat the crucible in an oven or furnace at a temperature of approximately 140 °C.[1][5]

-

Maintain this temperature until the color of the crystals changes from pink-red to a pale pink or purple, indicating the loss of water of hydration.[6]

-

The process can be monitored by observing the mass loss, which should correspond to the theoretical loss of four water molecules (approximately 28.9% of the initial mass).

-

Once the dehydration is complete, cool the anhydrous cobalt(II) acetate in a desiccator to prevent rehydration, as it is hygroscopic.

Characterization Techniques

Thermogravimetric Analysis (TGA) and Fourier-Transform Infrared (FTIR) Spectroscopy are powerful techniques to differentiate between the anhydrous and tetrahydrate forms.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For cobalt acetate tetrahydrate, the TGA thermogram will show a distinct mass loss step corresponding to the removal of water molecules, followed by the decomposition of the anhydrous salt at a higher temperature.

Typical TGA Experimental Parameters:

-

Sample Mass: 5-10 mg

-

Heating Rate: 10 °C/min

-

Atmosphere: Inert (e.g., Nitrogen) or Oxidative (e.g., Air)

-

Temperature Range: Room temperature to 600 °C

The tetrahydrate will exhibit a weight loss of approximately 28.9% beginning around 100-140 °C, corresponding to the loss of its four water molecules.[7] The anhydrous form will be stable until its decomposition temperature of around 298 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can distinguish the two forms based on the presence or absence of vibrational bands associated with water molecules.

Typical FTIR Experimental Parameters:

-

Sample Preparation: KBr pellet or ATR (Attenuated Total Reflectance)

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

The FTIR spectrum of the tetrahydrate will show a broad absorption band in the region of 3000-3500 cm⁻¹, which is characteristic of the O-H stretching vibrations of the water of hydration. This band will be absent in the spectrum of the anhydrous form. Both forms will exhibit characteristic peaks for the acetate group, such as the asymmetric and symmetric C=O stretching vibrations.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-step process that has been extensively studied. The following diagram illustrates the key stages of this decomposition in an inert atmosphere.

References

- 1. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. This compound | C4H14CoO8 | CID 61372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis process of cobalt acetate - Eureka | Patsnap [eureka.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Magnetic Susceptibility of Cobalt(II) Acetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of cobalt(II) acetate (B1210297) tetrahydrate, Co(CH₃COO)₂·4H₂O. It details the theoretical underpinnings of its paramagnetism, presents experimental data, and offers detailed protocols for its measurement. This document is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development who are working with or have an interest in paramagnetic coordination compounds.

Introduction to the Magnetism of Cobalt(II) Acetate Tetrahydrate

This compound is a crystalline solid that exhibits paramagnetism due to the presence of unpaired electrons in the d-orbitals of the Co(II) ion. In its solid state, the compound adopts an octahedral coordination geometry, with the central cobalt ion coordinated by four water molecules and two acetate ligands.[1] This specific coordination environment dictates the splitting of the d-orbitals and, consequently, the magnetic behavior of the complex. Understanding the magnetic susceptibility of this compound is crucial for various applications, including its use as a catalyst and as a precursor in the synthesis of other cobalt-containing materials.[2]

Theoretical Background

The magnetic properties of this compound can be explained by Crystal Field Theory (CFT). For a Co(II) ion, which has a d⁷ electron configuration, in an octahedral ligand field, the five d-orbitals are split into two energy levels: a lower-energy t₂g triplet (dxy, dyz, dxz) and a higher-energy eg doublet (dx²-y², dz²).[3]

For a high-spin d⁷ configuration in an octahedral field, the electron arrangement will be (t₂g)⁵(eg)², resulting in three unpaired electrons. The presence of these unpaired electrons gives rise to a permanent magnetic moment, making the complex paramagnetic.

The magnetic susceptibility (χ) of a paramagnetic material is positive and its magnitude is temperature-dependent, typically following the Curie-Weiss law:

χ = C / (T - θ)

where C is the Curie constant, T is the absolute temperature, and θ is the Weiss constant. The Weiss constant provides information about magnetic interactions between adjacent metal centers; a negative value indicates antiferromagnetic coupling, while a positive value suggests ferromagnetic coupling.[4]

The effective magnetic moment (µeff) can be calculated from the molar magnetic susceptibility (χM) using the following equation:

µeff = 2.828 * √(χM * T) B.M.

where B.M. stands for Bohr Magnetons, the unit of magnetic moment. For a high-spin Co(II) ion with three unpaired electrons, the spin-only magnetic moment is theoretically 3.87 B.M.[5] However, due to orbital contributions to the magnetic moment, the experimentally observed values for octahedral Co(II) complexes are typically in the range of 4.7 to 5.2 B.M.

Quantitative Magnetic Data

The molar magnetic susceptibility of this compound has been reported as +11,000 x 10⁻⁶ cm³/mol.[1] To provide a more detailed picture of its magnetic behavior, temperature-dependent magnetic susceptibility data from a closely related mixed-ligand cubane (B1203433) complex containing Co(II) ions and acetate ligands is presented below. This data is representative of the expected magnetic behavior for a high-spin octahedral Co(II) complex.

| Magnetic Parameter | Value | Reference |

| Molar Magnetic Susceptibility (χM) | +11,000 x 10⁻⁶ cm³/mol | [1] |

| Effective Magnetic Moment (µeff) at 300 K | ~4.9 B.M. | [6] |

| Weiss Constant (θ) | -10 K to -20 K | [6] |

Note: The effective magnetic moment and Weiss constant are from a mixed-ligand Co(II) acetate complex and are representative of the expected values for this compound.

Experimental Protocols for Magnetic Susceptibility Measurement

The magnetic susceptibility of solid this compound can be accurately determined using the Gouy method.

The Gouy Method

The Gouy method relies on measuring the apparent change in mass of a sample when it is placed in a magnetic field.[7] A paramagnetic sample will be drawn into the magnetic field, resulting in an apparent increase in mass, while a diamagnetic sample will be repelled, leading to an apparent decrease in mass.[8]

Apparatus:

-

Gouy Balance (analytical balance with a hook for suspending the sample)

-

Electromagnet with a power supply

-

Gouy tube (a long, cylindrical tube of uniform diameter)

-

Calibrant (e.g., HgCo(SCN)₄ or [Ni(en)₃]S₂O₃)

-

Analytical balance for precise mass measurements

-

Gaussmeter (optional, for measuring magnetic field strength)

Detailed Procedure:

-

Calibration of the Gouy Balance: a. Determine the weight of the empty Gouy tube with the magnetic field off (m_empty_off). b. Turn on the electromagnet to the desired field strength and record the weight of the empty Gouy tube again (m_empty_on). The difference gives the diamagnetic contribution of the tube. c. Fill the Gouy tube with a known mass of the calibrant. d. Measure the weight of the tube with the calibrant with the magnetic field off (m_cal_off) and on (m_cal_on). e. Use the known magnetic susceptibility of the calibrant and the measured change in mass to determine the balance calibration constant.[9]

-

Sample Preparation: a. Finely grind the this compound crystals to ensure a homogenous powder. b. Carefully pack the powder into the Gouy tube to a known height, ensuring uniform packing density. c. Measure the mass of the packed Gouy tube (m_sample_tube). The mass of the sample is then m_sample = m_sample_tube - m_empty_off.

-